molecular formula C11H15N3O B1642054 (4-Aminopiperazin-1-yl)(phenyl)methanone

(4-Aminopiperazin-1-yl)(phenyl)methanone

Cat. No.: B1642054
M. Wt: 205.26 g/mol
InChI Key: JEIQNOTUEGFLDW-UHFFFAOYSA-N
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Description

(4-Aminopiperazin-1-yl)(phenyl)methanone is a piperazine-derived compound featuring a phenyl group attached to a carbonyl moiety, which is further linked to a 4-aminopiperazine ring. This structural motif is of significant interest in medicinal chemistry due to the versatility of the piperazine scaffold in modulating pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(4-aminopiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C11H15N3O/c12-14-8-6-13(7-9-14)11(15)10-4-2-1-3-5-10/h1-5H,6-9,12H2

InChI Key

JEIQNOTUEGFLDW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural variations among analogs include substitutions on the piperazine ring, modifications to the aryl group, and alterations to the carbonyl linker. These changes significantly impact physicochemical properties such as melting point, solubility, and spectroscopic characteristics.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Piperazine Aryl Group Modifications Melting Point (°C) IR (cm⁻¹) Key NMR Shifts (δ, ppm) Reference
(4-Aminopiperazin-1-yl)(phenyl)methanone 4-NH₂ Phenyl Not reported Not available Not available N/A
(4-Methylpiperazin-1-yl)(phenyl)methanone 4-CH₃ Phenyl Not reported Not available Not available [1]
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone None (piperazine unsubstituted) 3-Methoxy-4-nitrophenyl 185–187 1627 (C=O), 1336 (NO₂) 3.94 (-OCH₃), 8.00 (Ar-H) [2]
[4-(4-Fluorobenzyl)piperazin-1-yl]-[3-fluoro-2-(trifluoromethyl)phenyl]methanone 4-(4-Fluorobenzyl) 3-Fluoro-2-(CF₃)phenyl Not reported Not available 7.45 (m, 5H, Ar-H) [6]
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone 4-Benzyl 1H-Indol-2-yl Not reported Not available Not available [19]

Notes:

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in [2]) exhibit higher melting points due to increased polarity.
  • Spectroscopic Data : The carbonyl stretch in IR (~1627–1703 cm⁻¹) is consistent across analogs. NMR shifts for methoxy (δ ~3.94) and aromatic protons (δ ~6.3–8.0) align with substituent electronic effects .

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